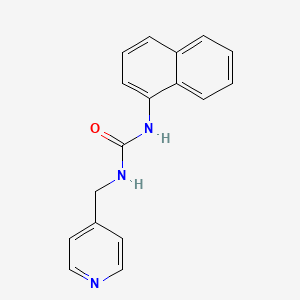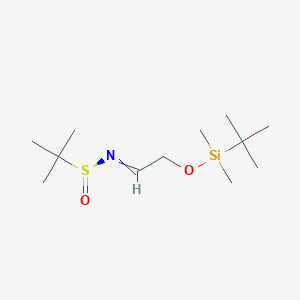
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Análisis De Reacciones Químicas
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Similar in structure to aspirin but with different pharmacological properties.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug with distinct therapeutic effects.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with unique properties.
Each of these compounds has its own set of characteristics and applications, making them distinct from compound this compound.
Propiedades
Fórmula molecular |
C12H27NO2SSi |
|---|---|
Peso molecular |
277.50 g/mol |
Nombre IUPAC |
(S)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m0/s1 |
Clave InChI |
GYWHPULLAAZCJG-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC=N[S@@](=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


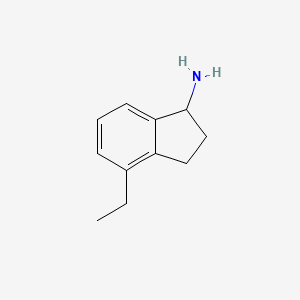
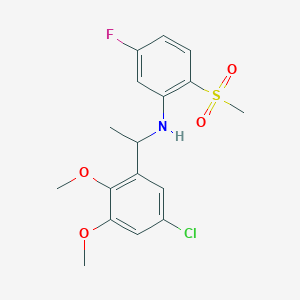
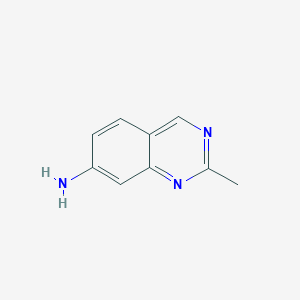
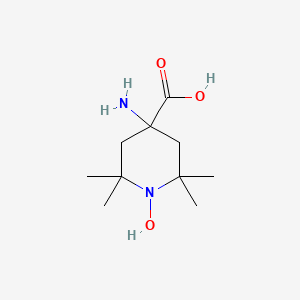
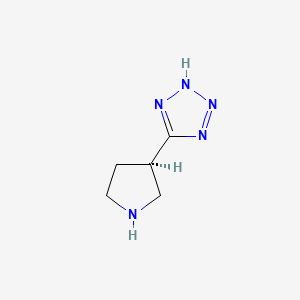
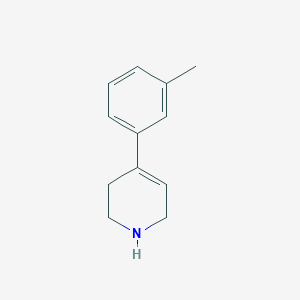
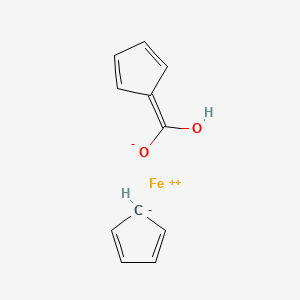
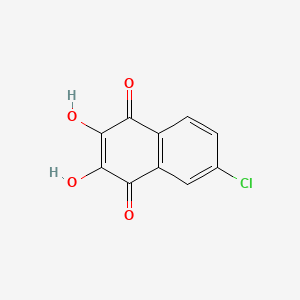
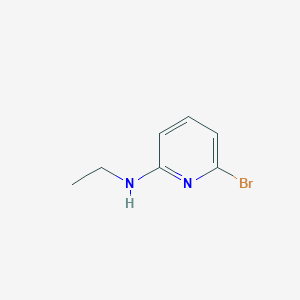
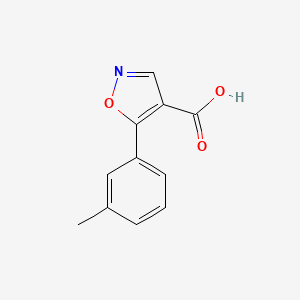
![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
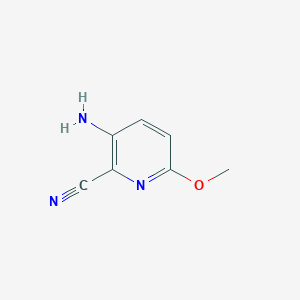
![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)
